molecular formula C11H19NO4S B13455285 1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid

1-[(Tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylicacid

Cat. No.: B13455285
M. Wt: 261.34 g/mol
InChI Key: AGWKHZFUTRUNBZ-UHFFFAOYSA-N
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Description

1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H17NO4S. It is characterized by the presence of an azetidine ring, a tert-butoxycarbonyl (Boc) protecting group, and a methylsulfanyl substituent. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

    Addition of the Methylsulfanyl Group: The methylsulfanyl group is introduced through nucleophilic substitution reactions using methylthiol or related reagents.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The azetidine ring can be reduced under catalytic hydrogenation conditions to form the corresponding saturated compound.

    Substitution: The Boc protecting group can be removed under acidic conditions, and the resulting amine can undergo further substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Saturated azetidine derivatives.

    Substitution: Various substituted azetidine derivatives depending on the reagents used.

Scientific Research Applications

1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability during chemical reactions, while the azetidine ring and methylsulfanyl group contribute to its reactivity and bioactivity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(tert-butoxy)carbonyl]-3-(prop-2-en-1-yl)azetidine-3-carboxylic acid
  • 1-Boc-azetidine-3-carboxylic acid
  • 1-(tert-butoxycarbonyl)-3-piperidinecarboxylic acid

Comparison: 1-[(tert-butoxy)carbonyl]-3-[(methylsulfanyl)methyl]azetidine-3-carboxylic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties In contrast, similar compounds may have different substituents, leading to variations in reactivity and applications

Properties

Molecular Formula

C11H19NO4S

Molecular Weight

261.34 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(methylsulfanylmethyl)azetidine-3-carboxylic acid

InChI

InChI=1S/C11H19NO4S/c1-10(2,3)16-9(15)12-5-11(6-12,7-17-4)8(13)14/h5-7H2,1-4H3,(H,13,14)

InChI Key

AGWKHZFUTRUNBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CSC)C(=O)O

Origin of Product

United States

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